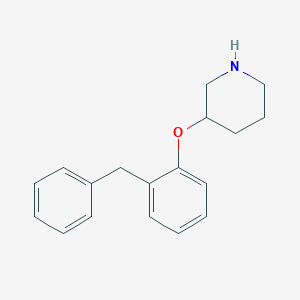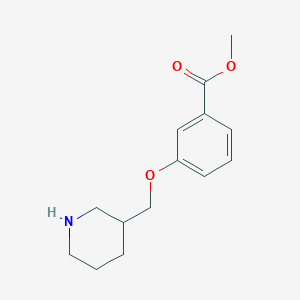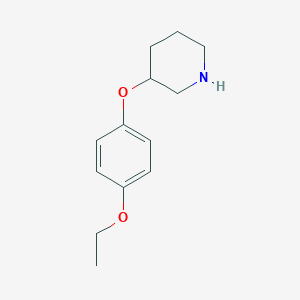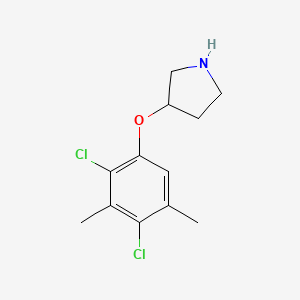![molecular formula C16H14O3 B1388855 2’-(1,3-ジオキソラン-2-イル)[1,1’-ビフェニル]-4-カルバルデヒド CAS No. 1135282-91-5](/img/structure/B1388855.png)
2’-(1,3-ジオキソラン-2-イル)[1,1’-ビフェニル]-4-カルバルデヒド
概要
説明
2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl core substituted with a dioxolane ring and an aldehyde group
科学的研究の応用
2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
Target of Action
Related compounds such as azoxybenzenes are known to have various biological activities and are used as liquid crystals, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Mode of Action
It’s worth noting that the reactivity of the azoxy group in related compounds allows them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds such as azoxybenzenes are known to affect various biological activities .
Result of Action
Related compounds such as azoxybenzenes are known to have various biological activities .
生化学分析
Biochemical Properties
2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate its conversion into different metabolites. The aldehyde group in 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts that can alter protein function and activity .
Cellular Effects
The effects of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. By modulating the levels of ROS, 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can impact gene expression and cellular metabolism. Additionally, this compound can induce apoptosis in certain cell types by activating caspase pathways and disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde have been observed to change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde in animal models vary with dosage. At low doses, this compound can enhance cellular resilience to oxidative stress by upregulating antioxidant defenses. At high doses, it can induce toxicity, manifesting as liver damage, renal dysfunction, and neurotoxicity. Threshold effects have been observed, where a specific dosage range triggers a switch from protective to harmful effects .
Metabolic Pathways
2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glutathione. This compound can also influence metabolic flux by altering the levels of key metabolites, such as NADH and ATP, thereby impacting cellular energy balance .
Transport and Distribution
Within cells and tissues, 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is critical for its activity. This compound is predominantly localized in the cytoplasm and mitochondria, where it can exert its effects on metabolic processes and oxidative stress. Targeting signals and post-translational modifications, such as phosphorylation, may direct 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde to specific cellular compartments, enhancing its functional specificity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde typically involves the formation of the dioxolane ring followed by its attachment to the biphenyl core. One common method involves the reaction of 4-bromobiphenyl with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then subjected to formylation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of eco-friendly reductants like glucose in alkaline medium has been explored for the synthesis of related compounds .
化学反応の分析
Types of Reactions
2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
- 2-(1,3-Dioxolan-2-yl)pyridine
- 1-(1,3-Dioxolan-2-yl)-2-propanone
Uniqueness
2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a biphenyl core with a dioxolane ring and an aldehyde group. This structural arrangement provides distinct reactivity and stability, making it valuable for various synthetic and industrial applications.
特性
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-5-7-13(8-6-12)14-3-1-2-4-15(14)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSIJGFZRRSNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)




![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)

![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)


![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)


